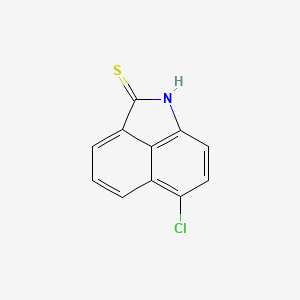
1-quinolin-2-ylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-quinolin-2-ylpiperidin-4-ol is a compound that features a quinoline ring attached to a piperidine ring with a hydroxyl group at the fourth position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-quinolin-2-ylpiperidin-4-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of quinoline N-oxides as starting materials, which undergo a photocatalytic reaction to form the desired product . This method is advantageous due to its high yield, low catalyst loading, and minimal by-products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 1-quinolin-2-ylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of 1-(Quinolin-2-yl)piperidin-4-one.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-quinolin-2-ylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-quinolin-2-ylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential CCR5 antagonist, which could inhibit the entry of HIV-1 into host cells by blocking the CCR5 receptor . This interaction is facilitated by the compound’s ability to form strong salt-bridge interactions with the receptor, as well as its lipophilic groups that enhance binding affinity.
類似化合物との比較
Quinolin-2(1H)-ones: These compounds share the quinoline core structure and exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds such as piperidin-4-ol derivatives have similar structural features and biological activities.
Uniqueness: 1-quinolin-2-ylpiperidin-4-ol is unique due to its combined quinoline and piperidine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
1-quinolin-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)15-14/h1-6,12,17H,7-10H2 |
InChIキー |
ZFZDBEHRXKCLNH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8778469.png)
![7-Chloro-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B8778473.png)


![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)
![1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-](/img/structure/B8778487.png)
![2-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8778498.png)



![7-Methylbenzo[d]isothiazol-4-ol](/img/structure/B8778538.png)
